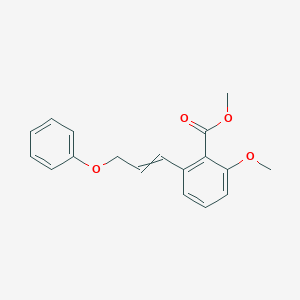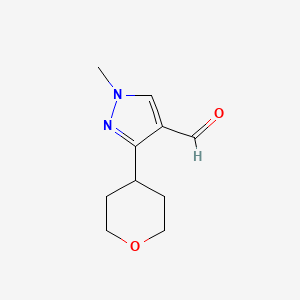
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol is a chemical compound characterized by its unique azido group attached to an oxane ring with three hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol typically involves the azidation of a precursor molecule containing the oxane ring. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by an azido group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Triphenylphosphine (PPh₃) in an inert solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of oxo-compounds such as ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of iminophosphorane intermediates or amines.
科学的研究の応用
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol largely depends on its chemical reactivity. The azido group is highly reactive and can participate in various click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper (Cu) ions and are used to attach the compound to other molecules, facilitating the study of molecular interactions and pathways.
類似化合物との比較
Similar Compounds
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol: can be compared to other azido sugars and azido alcohols, which also contain azido groups attached to carbohydrate or alcohol backbones.
2-Azido-2-deoxy-D-glucose: Another azido sugar used in similar applications, particularly in bioconjugation and imaging studies.
Azidoethanol: A simpler azido alcohol used in organic synthesis and as a precursor for more complex molecules.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
特性
分子式 |
C5H9N3O4 |
|---|---|
分子量 |
175.14 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-azidooxane-3,4,5-triol |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3+,4-,5+/m1/s1 |
InChIキー |
WVWBURHISBVZHI-LECHCGJUSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])O)O)O |
正規SMILES |
C1C(C(C(C(O1)N=[N+]=[N-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


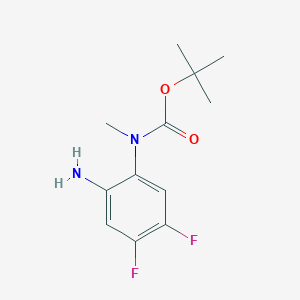
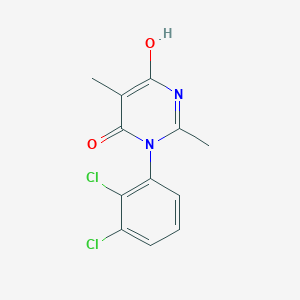
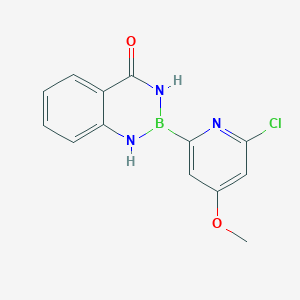
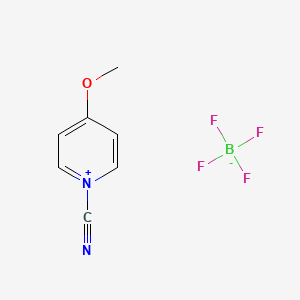
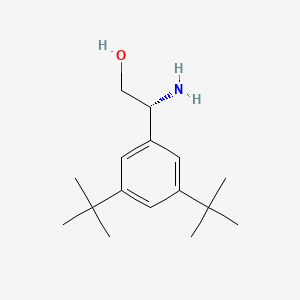
![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)



